Ethanol;tin(4+);tetrachloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

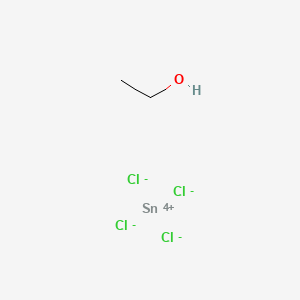

Ethanol;tin(4+);tetrachloride is a useful research compound. Its molecular formula is C2H6Cl4OSn and its molecular weight is 306.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tin(IV) chloride is widely used as a catalyst in organic synthesis. Its role as a Lewis acid enables it to facilitate Friedel-Crafts reactions for alkylation and acylation of aromatic compounds. For instance, it can catalyze the acetylation of thiophene to produce 2-acetylthiophene .

Case Study: Friedel-Crafts Acetylation

- Reaction : Thiophene + Acetic Anhydride → 2-Acetylthiophene

- Catalyst : Tin(IV) chloride

- Outcome : Enhanced yield of the desired product compared to non-catalyzed reactions.

Precursor for Organotin Compounds

Tin(IV) chloride serves as a precursor for synthesizing various organotin compounds, which are crucial in polymer stabilization and as catalysts in industrial processes. Organotin compounds derived from tin(IV) chloride include dibutyltin dilaurate, which is widely used in polyurethane production .

Table: Organotin Compounds Derived from Tin(IV) Chloride

| Compound Name | Formula | Application |

|---|---|---|

| Dibutyltin Dilaurate | C₈H₁₈SnO₄ | Catalyst in polyurethane synthesis |

| Tetraalkyltin | R₄Sn | Stabilizers for PVC |

Catalysis in Polymer Chemistry

In polymer chemistry, tin(IV) chloride is employed as a catalyst for the polymerization of various monomers. Its ability to coordinate with functional groups makes it an effective catalyst for ring-opening polymerization processes .

Dyeing and Textile Industry

Tin(IV) chloride acts as a mordant in dyeing processes, enhancing the color retention of fabrics. It is particularly useful for dyeing silk and wool, where it helps fix dyes more effectively than other mordants .

Environmental Applications

Due to its properties as a Lewis acid, tin(IV) chloride has been explored for environmental remediation applications, particularly in controlling bacteria and fungi in soaps and other cleaning products .

Safety Considerations

While tin(IV) chloride has numerous applications, it poses safety risks due to its corrosive nature and potential health hazards upon exposure. Proper handling protocols must be followed to mitigate risks associated with inhalation or skin contact.

Eigenschaften

IUPAC Name |

ethanol;tin(4+);tetrachloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.4ClH.Sn/c1-2-3;;;;;/h3H,2H2,1H3;4*1H;/q;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJXTUJZRLNIRB-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.[Cl-].[Cl-].[Cl-].[Cl-].[Sn+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl4OSn |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.